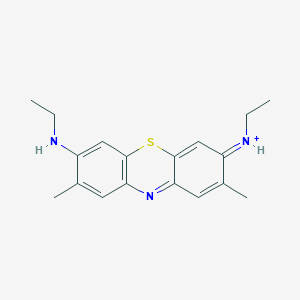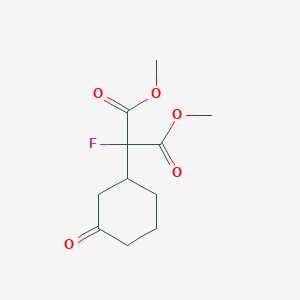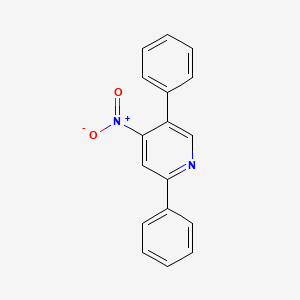
4-Nitro-2,5-diphenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2,5-diphenylpyridine is an organic compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol It is characterized by a pyridine ring substituted with nitro and phenyl groups at specific positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,5-diphenylpyridine typically involves the nitration of 2,5-diphenylpyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing waste and environmental impact .
化学反応の分析
Types of Reactions: 4-Nitro-2,5-diphenylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and mild heating.
Major Products Formed:
Reduction: 4-Amino-2,5-diphenylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitro-2,5-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Nitro-2,5-diphenylpyridine is primarily influenced by the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects. The compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to affect cellular processes through oxidative stress and enzyme inhibition .
類似化合物との比較
2,5-Dimethyl-4-phenylpyridine: Similar structure but with methyl groups instead of nitro and phenyl groups.
4-Phenylisocinchomeronic acid: Another pyridine derivative with different substituents.
Uniqueness: 4-Nitro-2,5-diphenylpyridine is unique due to the presence of both nitro and phenyl groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo specific reactions and form various derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C17H12N2O2 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
4-nitro-2,5-diphenylpyridine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-11-16(14-9-5-2-6-10-14)18-12-15(17)13-7-3-1-4-8-13/h1-12H |
InChIキー |
PTWOMANBWSZERO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14137624.png)
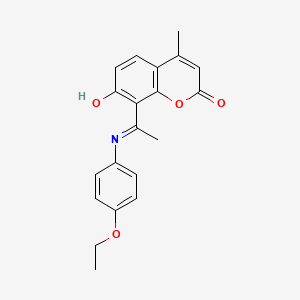
![2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14137639.png)
![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
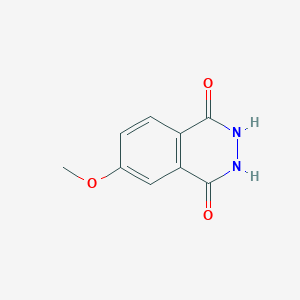
![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
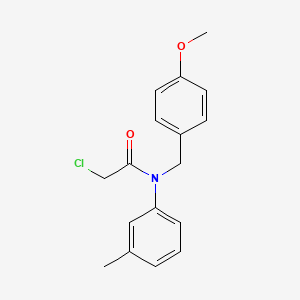
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)


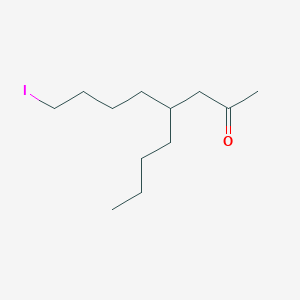
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
